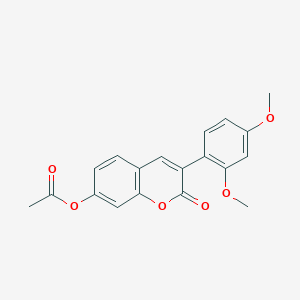

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Descripción

Propiedades

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-17(12)10-14)15-7-6-13(22-2)9-18(15)23-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCUOLWEMHTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Functional Significance of 3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Acetate

Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The target compound features a 2,4-dimethoxyphenyl group at the 3-position and an acetate moiety at the 7-position, which may enhance bioavailability and metabolic stability. The electron-donating methoxy groups on the phenyl ring likely influence electronic interactions within the coumarin core, modulating its reactivity in subsequent derivatization.

Synthetic Strategies for 7-Acetoxycoumarin Scaffolds

Acetylation of 7-Hydroxycoumarin Precursors

A foundational step involves introducing the acetate group at the 7-position. 7-Hydroxycoumarin (umbelliferone) serves as a starting material, with acetylation achieved via treatment with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄ or pyridine). For example:

$$

\text{7-Hydroxycoumarin} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}^+} \text{7-Acetoxycoumarin} + \text{CH}_3\text{COOH}

$$

This method typically yields >85% under mild conditions (25–60°C, 2–4 h). Regioselectivity is ensured by the lone hydroxyl group at the 7-position, avoiding competing reactions.

Incorporation of the 2,4-Dimethoxyphenyl Substituent

Friedel-Crafts Alkylation at the 3-Position

The 3-position of coumarin is electrophilic, enabling Friedel-Crafts alkylation with 2,4-dimethoxyphenyl derivatives. Using AlCl₃ as a catalyst, 3-(2,4-dimethoxyphenyl)coumarin can be synthesized via reaction with 2,4-dimethoxybenzene:

$$

\text{Coumarin} + \text{2,4-Dimethoxybenzene} \xrightarrow{\text{AlCl}_3} \text{3-(2,4-Dimethoxyphenyl)coumarin}

$$

This method, however, risks over-alkylation and requires stringent temperature control (0–5°C).

Suzuki-Miyaura Cross-Coupling

A more selective approach employs palladium-catalyzed cross-coupling between 3-bromocoumarin and 2,4-dimethoxyphenylboronic acid:

$$

\text{3-Bromocoumarin} + \text{2,4-(MeO)}2\text{C}6\text{H}3\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(2,4-Dimethoxyphenyl)coumarin}

$$

Yields range from 70–90% using tetrakis(triphenylphosphine)palladium(0) in a DME/H₂O solvent system.

Integrated Synthetic Pathways for the Target Compound

Sequential Acetylation and Arylation

- Step 1 : Acetylate 7-hydroxycoumarin to form 7-acetoxycoumarin.

- Step 2 : Introduce the 2,4-dimethoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation.

Challenges : The acetate group may hydrolyze under acidic Friedel-Crafts conditions, necessitating protective group strategies or neutral coupling conditions.

One-Pot Multi-Component Synthesis

Adapting methodologies from coumarin-thiazole hybrid syntheses, a three-component reaction could be devised:

$$

\text{7-Acetoxy-4-chlorocoumarin} + \text{2,4-Dimethoxyphenylacetylene} + \text{Base} \rightarrow \text{Target Compound}

$$

This approach, while underdeveloped for the target molecule, offers potential for atom economy and reduced purification steps.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acetylation + Suzuki | Pd catalysis, DME/H₂O, 80°C | 85 | High selectivity, mild conditions | Costly catalysts, multi-step |

| Friedel-Crafts | AlCl₃, 0°C, CH₂Cl₂ | 65 | Simple reagents | Low regioselectivity, side reactions |

| Multi-Component | KOt-Bu, DMF, 70°C | 55* | One-pot synthesis | Unoptimized for target compound |

Mechanistic and Kinetic Considerations

- Acetylation : Proceeds via nucleophilic acyl substitution, with the hydroxyl oxygen attacking the electrophilic carbonyl carbon of acetic anhydride.

- Suzuki Coupling : Involves oxidative addition of the bromocoumarin to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

- Friedel-Crafts : Generates a carbocation intermediate from the aryl precursor, which attacks the coumarin’s 3-position.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of chroman-2-one derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mecanismo De Acción

The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxicity

Several coumarin derivatives with varying substituents have been evaluated for cytotoxic activity. Key comparisons include:

- Key Findings: The methanesulfonyl group in Compound 7 significantly enhances cytotoxicity (CC₅₀ = 24 μM) compared to dimethoxy or fluorine-substituted analogs, likely due to improved cellular uptake or target binding . Fluorine substituents (e.g., 4-fluorophenyl) show moderate activity, suggesting electron-withdrawing groups may fine-tune reactivity without drastic cytotoxicity improvements .

Physicochemical and Structural Properties

- Key Insights: Trifluoromethyl groups (e.g., in ) reduce collision cross-sections (182.9 Ų vs. ~180–195 Ų for others), suggesting compact molecular conformations that may enhance diffusion across biological barriers .

Actividad Biológica

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a compound belonging to the class of chromen-2-one derivatives, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C19H16O6

- Molecular Weight : 340.33 g/mol

- CAS Number : 6468-57-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit enzymes involved in critical pathways such as cell proliferation and oxidative stress responses. The compound exhibits potential as an acetylcholinesterase inhibitor , which is significant for neuroprotective applications, particularly in Alzheimer's disease research.

Anticancer Activity

Research indicates that derivatives of chromen-2-one, including this compound, possess notable anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 10.5 | |

| HEK-293 (Human embryonic kidney) | 12.3 | |

| MCF-7 (Breast cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling cascades related to cell survival.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that it can effectively scavenge free radicals and reduce lipid peroxidation:

| Test System | Activity | Reference |

|---|---|---|

| DPPH Assay | IC50 = 25 µM | |

| Lipid Peroxidation Assay | Inhibition of 60% at 50 µM |

This antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Acetylcholinesterase Inhibition

As an acetylcholinesterase inhibitor, the compound shows promise in treating cognitive disorders:

This competitive inhibition suggests that the compound could be further developed as a therapeutic agent for Alzheimer's disease.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the neuroprotective effects of chromen derivatives against oxidative stress-induced neuronal damage in vitro. The results indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide .

- Cytotoxicity Profiles : In a comparative analysis of several chromen derivatives, it was found that this specific compound exhibited cytotoxicity comparable to standard chemotherapeutic agents across multiple cancer cell lines, indicating its potential utility in cancer therapy .

- Molecular Docking Studies : Molecular docking simulations have elucidated the binding affinities of the compound with key enzymes involved in Alzheimer’s pathology. The results support the hypothesis that structural modifications enhance its inhibitory potency compared to existing drugs like tacrine .

Q & A

Q. Methodological Insight :

- Use computational tools (e.g., DFT calculations) to map electron density distributions.

- Compare substituent effects via Hammett σ constants to predict reactivity trends .

What synthetic strategies are commonly employed to prepare chromenone derivatives like this compound?

Chromenone derivatives are typically synthesized via cyclization reactions. For example:

Knoevenagel condensation : Between substituted salicylaldehydes and active methylene compounds (e.g., ethyl acetoacetate).

Fries rearrangement : For introducing acyloxy groups.

Esterification : Acetylation of hydroxyl groups using acetic anhydride under basic conditions .

Q. Key Considerations :

- Optimize reaction conditions (solvent, temperature, catalyst) to avoid side products like diacetylated derivatives.

- Monitor reaction progress via TLC or HPLC .

How can basic spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H NMR :

- Protons on the chromenone ring (δ 6.5–8.5 ppm).

- Methoxy groups (δ ~3.8 ppm, singlet).

- Acetate methyl protons (δ ~2.3 ppm).

- IR :

- Strong absorbance at ~1740 cm⁻¹ (C=O of chromenone and acetate).

- Aromatic C-O stretching (1250–1050 cm⁻¹) from methoxy groups .

Q. Validation :

- Cross-reference with X-ray crystallography data (e.g., Acta Crystallographica reports) for bond-length validation .

Advanced Research Questions

How can researchers optimize reaction yields for derivatives with bulky substituents (e.g., trifluoromethyl groups)?

Bulky substituents often hinder cyclization. Strategies include:

Q. Data Contradiction Example :

- Conflicting reports on trifluoromethyl group stability under acidic conditions. Resolve via pH-controlled experiments and LC-MS monitoring .

How do structural modifications (e.g., replacing acetate with propionate) alter biological activity?

Modifications impact both lipophilicity and target binding:

- Acetate → Propionate : Increased lipophilicity enhances membrane permeability but may reduce solubility.

- Methoxy → Ethoxy : Alters steric hindrance and π-π stacking with enzyme active sites (e.g., COX-2 inhibition) .

Q. Methodological Approach :

- Perform SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity).

- Use molecular docking to predict binding affinities (e.g., AutoDock Vina) .

How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability across studies)?

Potential causes of variability:

- Assay conditions : Differences in buffer pH, temperature, or solvent (DMSO vs. ethanol).

- Compound purity : Validate via HPLC (>95% purity) and NMR.

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified MCF-7) .

Q. Example :

- A study reported IC50 = 12 µM for AChE inhibition, while another found 25 µM. Re-evaluate under uniform assay protocols .

What advanced characterization techniques are critical for elucidating crystallographic and electronic properties?

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent orientation (e.g., Acta Crystallographica data) .

- Mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated derivatives.

- Cyclic voltammetry : Assesses redox behavior of methoxy and chromenone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.